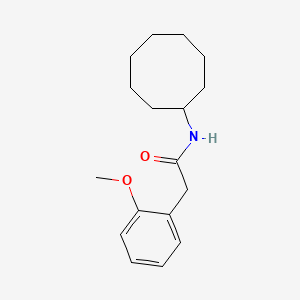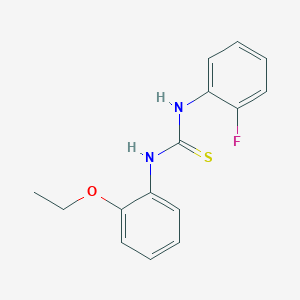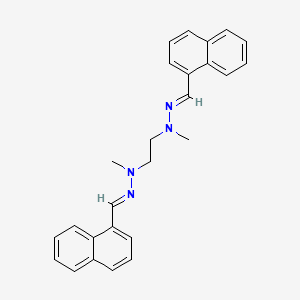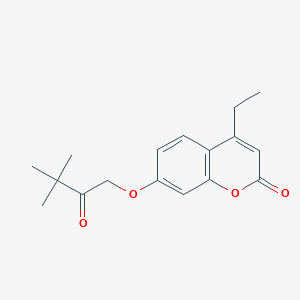![molecular formula C11H12ClN3OS B5780265 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a chlorinated phenoxy group and a dimethyl substitution, which contribute to its unique chemical properties.
准备方法
The synthesis of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3,5-dimethylphenol and appropriate thiadiazole precursors.
Reaction Conditions: The phenol is first reacted with a chloromethylating agent to introduce the chloromethyl group. This intermediate is then reacted with a thiadiazole derivative under controlled conditions to form the final product.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
化学反应分析
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
科学研究应用
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Effects: The compound’s effects are mediated through its binding to target molecules, resulting in changes in cellular functions and physiological responses.
相似化合物的比较
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-chloro-3,5-dimethylphenol, 1,3,4-thiadiazole derivatives, and other chlorinated phenoxy compounds share structural similarities.
Uniqueness: The presence of both the chlorinated phenoxy group and the thiadiazole ring in this compound imparts unique chemical and biological properties that distinguish it from other related compounds.
属性
IUPAC Name |
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-6-3-8(4-7(2)10(6)12)16-5-9-14-15-11(13)17-9/h3-4H,5H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXIGBPJIFNDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
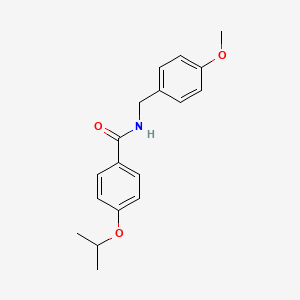
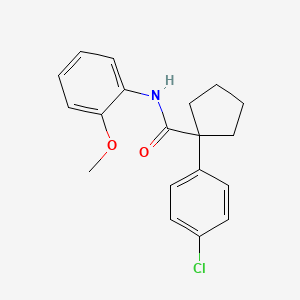
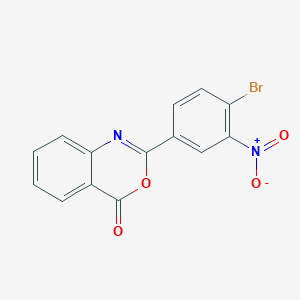
![N-[(4-chlorophenyl)methyl]-3,4-dimethylbenzamide](/img/structure/B5780202.png)
![1-(4-Methoxyphenyl)-3-(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)thiourea](/img/structure/B5780209.png)
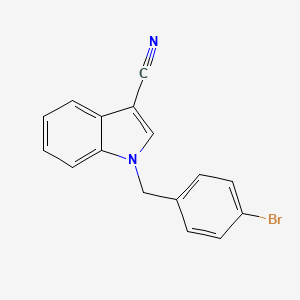
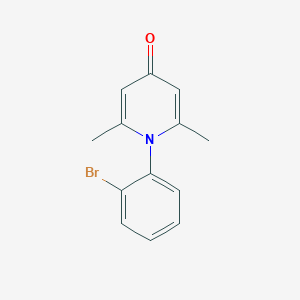

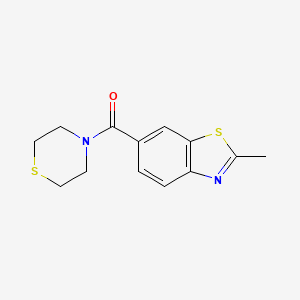
![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)
